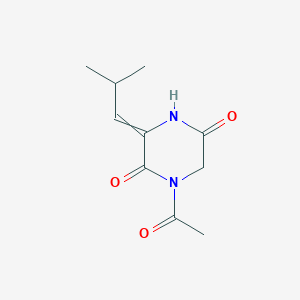
2,3-Dibromo-2-methylpropanoyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-2-methylpropanoyl isocyanate is an organic compound with the molecular formula C₅H₅Br₂NO₂. This compound is characterized by the presence of both bromine and isocyanate functional groups, making it a versatile reagent in organic synthesis. It is primarily used in the preparation of various chemical intermediates and has applications in multiple scientific fields.
Vorbereitungsmethoden
The synthesis of 2,3-Dibromo-2-methylpropanoyl isocyanate typically involves the reaction of 2,3-dibromo-2-methylpropanoic acid with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .
Analyse Chemischer Reaktionen
2,3-Dibromo-2-methylpropanoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as water or alcohols, to form carbamates or ureas.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, it can be used as a reagent in such processes.
Common reagents used in these reactions include triphenylphosphine, acetonitrile, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-2-methylpropanoyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is used in the development of diagnostic agents and therapeutic compounds.
Industry: The compound is utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-2-methylpropanoyl isocyanate involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the cross-linking of polymers and the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-2-methylpropanoyl isocyanate can be compared with other isocyanates and brominated compounds:
Methyl isocyanate: Unlike this compound, methyl isocyanate is a simpler molecule with a single isocyanate group and no bromine atoms. It is highly reactive and used in the production of pesticides.
Hexamethylene diisocyanate: This compound contains two isocyanate groups and is used in the production of polyurethane foams and coatings. It lacks the bromine atoms present in this compound.
2,3-Dibromopropionic acid: This compound contains bromine atoms but lacks the isocyanate group.
The uniqueness of this compound lies in its combination of bromine and isocyanate functional groups, which provides a distinct reactivity profile and a wide range of applications.
Eigenschaften
CAS-Nummer |
57322-90-4 |
|---|---|
Molekularformel |
C5H5Br2NO2 |
Molekulargewicht |
270.91 g/mol |
IUPAC-Name |
2,3-dibromo-2-methylpropanoyl isocyanate |
InChI |
InChI=1S/C5H5Br2NO2/c1-5(7,2-6)4(10)8-3-9/h2H2,1H3 |
InChI-Schlüssel |
FVKLKZRVTRJPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)(C(=O)N=C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
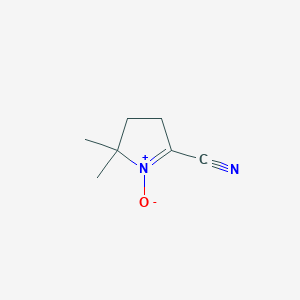
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)

![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)

![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
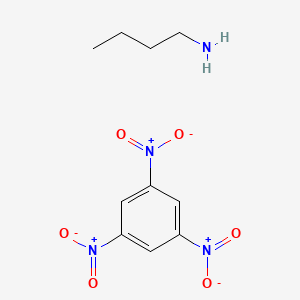
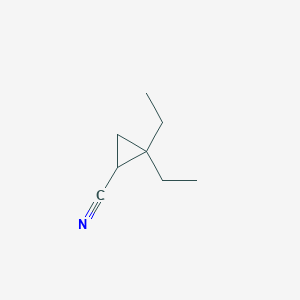
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
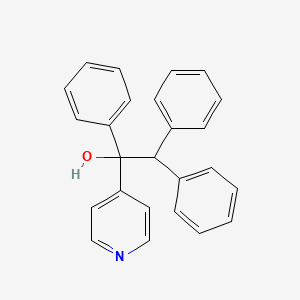
![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
